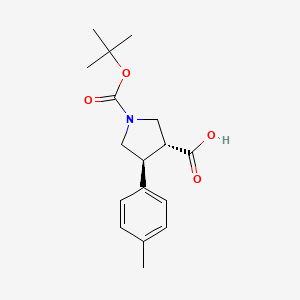
DIISOPROPYL METHYLPHOSPHONATE-D14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisopropyl methylphosphonate (DIMP), also known as diisopropyl methane-phosphonate and phosphonic acid and methyl-bis-(1-methylethyl)ester, is a chemical by-product in the production of sarin gas . It is used as a precursor to prepare beta-keto phosphonates and acts as an intermediate for Horner-Wadsworth-Emmons olefination of carbonyl compounds .
Synthesis Analysis
DIMP is prepared from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . This method, introduced by McKenna, is favored due to its convenience, high yields, very mild conditions, and chemoselectivity .Molecular Structure Analysis
The molecular formula of DIMP is C7H17O3P . Its average mass is 180.182 Da and its monoisotopic mass is 180.091537 Da . The structure of DIMP is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
High-temperature pyrolysis of DIMP is conducted in a shock tube within a temperature range of 1400 - 1800 K at near 1 atm pressure . The reaction mechanism was developed using the Lawrence Livermore National Lab (LLNL)’s OPC mechanism .Physical And Chemical Properties Analysis
DIMP is a colorless liquid . It does not easily evaporate and can stay in water and soil for years . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
1205608-66-7 |
|---|---|
Nom du produit |
DIISOPROPYL METHYLPHOSPHONATE-D14 |
Formule moléculaire |
C7H17O3P |
Poids moléculaire |
194.269 |
Nom IUPAC |
1,1,1,2,3,3,3-heptadeuterio-2-[1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy(methyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C7H17O3P/c1-6(2)9-11(5,8)10-7(3)4/h6-7H,1-5H3/i1D3,2D3,3D3,4D3,6D,7D |
Clé InChI |
WOAFDHWYKSOANX-MFVRGKIVSA-N |
SMILES |
CC(C)OP(=O)(C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3'-Chloro-5-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B580407.png)
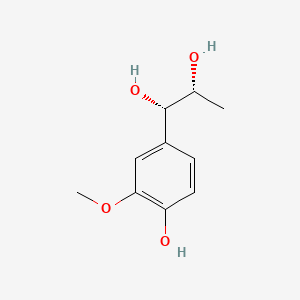
![6-{2-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]ethenyl}-4-hydroxy-5,6-dihydro-2H-pyran-2-one](/img/structure/B580409.png)


![tert-butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B580413.png)

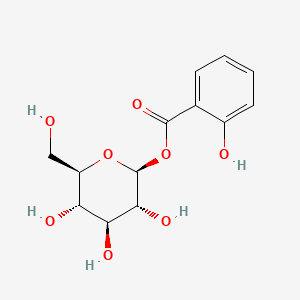
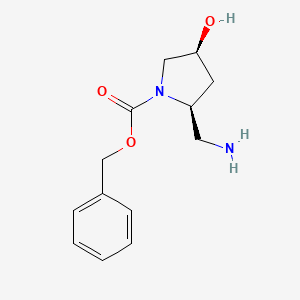

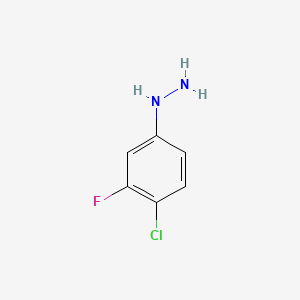
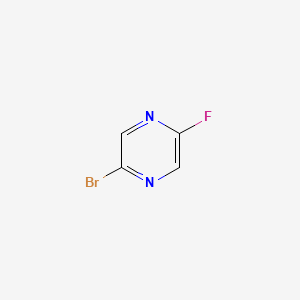
![4-(4-methylthiophen-2-yl)-N-(4-(morpholinomethyl)phenyl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B580427.png)
